rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene
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Overview
Description
rac-(1R,2S,6R,7S)-tricyclo[5210,2,6]deca-3,8-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols or ketones.
Reduction: Saturated tricyclic compounds.
Substitution: Halogenated tricyclic compounds.
Scientific Research Applications
rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]deca-3,8-diene can be compared with other tricyclic compounds such as:
rac-(1R,2S,3R,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene: Similar tricyclic structure but with a bromine substituent, leading to different reactivity and applications.
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0(2,6)]decane hydrochloride:
The uniqueness of this compound lies in its specific stereochemistry and the absence of heteroatoms, which influences its reactivity and applications.
Properties
CAS No. |
247936-95-4 |
---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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